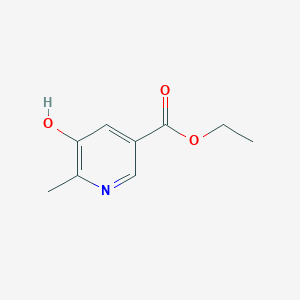

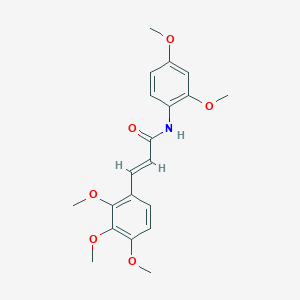

![molecular formula C6H5F2NOS B3035609 2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate CAS No. 338393-39-8](/img/structure/B3035609.png)

2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate

Descripción general

Descripción

2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate (DFMSP) is an organosulfur compound used in organic synthesis. It is an important reagent with a wide range of applications in organic synthesis, including the synthesis of chiral compounds, organometallics, and natural product analogs. DFMSP is an organosulfur compound that is used in organic synthesis for a variety of purposes, including the synthesis of chiral compounds, organometallics, and natural product analogs. DFMSP is a versatile reagent with a wide range of applications in organic synthesis.

Aplicaciones Científicas De Investigación

Novel Synthesis and Potential in Drug Design

- A study by Maruno et al. (2022) demonstrates the synthesis of pyridine-SF4-isoxazolines, connected by a rodlike trans-SF4 linker, suggesting potential applications in drug development. This underscores the importance of the SF4 linkers, including compounds like 2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate, in medicinal chemistry (Maruno et al., 2022).

Application in Difluoroolefination

- Zhao et al. (2010) identified difluoromethyl 2-pyridyl sulfone as a novel and efficient gem-difluoroolefination reagent for aldehydes and ketones, highlighting its relevance in the synthesis of complex organic compounds (Zhao et al., 2010).

Crystal Structure and Properties

- Lennartson and McKenzie (2011) explored the crystallographic properties of related compounds, which can provide insights into the structural and physical characteristics of this compound (Lennartson & McKenzie, 2011).

Heterocyclic Systems with Biological Activity

- Bassyouni and Fathalla (2013) synthesized heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, indicating the significance of sulfanyl groups in creating compounds with a wide spectrum of biological activities, which may include derivatives of this compound (Bassyouni & Fathalla, 2013).

Iridium(III) Complexes and Photoluminescence

- Constable et al. (2014) investigated iridium(III) complexes containing sulfanyl-functionalized cyclometallating ligands, which could be related to the photophysical properties of this compound derivatives (Constable et al., 2014).

Difluoromethylation Using Iron Catalysis

- Miao et al. (2018) described the iron-catalyzed difluoromethylation of arylzincs using difluoromethyl 2-pyridyl sulfone, which could imply similar reactivity for this compound in catalytic processes (Miao et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of 2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate is Methionine–tRNA ligase . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of methionine to its cognate tRNA molecule .

Mode of Action

It is believed to interact with methionine–trna ligase, potentially altering its function

Biochemical Pathways

Given its target, it may influence the protein synthesis pathway, particularly the process of tRNA aminoacylation . More research is required to fully understand the downstream effects of this interaction.

Result of Action

Given its target, it may influence protein synthesis, potentially leading to changes in cellular function

Propiedades

IUPAC Name |

2-(difluoromethylsulfanyl)-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NOS/c7-6(8)11-5-3-1-2-4-9(5)10/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNWPPCZUQNIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)SC(F)F)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B3035529.png)

![6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3035530.png)

![4-(6-chloro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether](/img/structure/B3035531.png)

![4-{6-chloro-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B3035532.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3035535.png)

![4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3035539.png)

![2-{[(3,4-Difluorophenyl)amino]methyl}phenol](/img/structure/B3035541.png)

![(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole](/img/structure/B3035544.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3035545.png)